Aprepitant Impurity B Enantiomer HCl

Catalog No.
S1790719
CAS No.
183901-47-5
M.F
C27H24F7NO2. HCl
M. Wt
527.49 36.46
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aprepitant Impurity B Enantiomer HCl

Quantification of the process-specific (2R,3S,1R) N-benzyl intermediate in Aprepitant requires an authentic hydrochloride salt-racemates or free bases cause chiral HPLC peak splitting and unreliable quantitation. This highly characterized reference standard ensures exact stereochemical matching.

  • Crystalline HCl form provides stable handling and accurate Relative Response Factors (

CAS Number

183901-47-5

Product Name

Aprepitant Impurity B Enantiomer HCl

IUPAC Name

(2R,3S)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride

Molecular Formula

C27H24F7NO2. HCl

Molecular Weight

527.49 36.46

InChI

InChI=1S/C27H24F7NO2.ClH/c1-17(20-13-21(26(29,30)31)15-22(14-20)27(32,33)34)37-25-24(19-7-9-23(28)10-8-19)35(11-12-36-25)16-18-5-3-2-4-6-18;/h2-10,13-15,17,24-25H,11-12,16H2,1H3;1H/t17-,24+,25-;/m1./s1

SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=CC=CC=C3)C4=CC=C(C=C4)F.Cl

Synonyms

(2R,3S)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine

A metabolite of Aprepitant

Purity

≥95%

Package Size

10 mg, 25 mg, 50 mg

Aprepitant Impurity B Enantiomer HCl (CAS 183901-47-5) is a highly characterized, stereospecific N-benzyl morpholine intermediate and critical analytical reference standard used in the synthesis and quality control of the antiemetic drug Aprepitant. Structurally, it possesses the exact (2R,3S,1R) configuration required for the final active pharmaceutical ingredient (API), differing from the final drug primarily by the presence of an N-benzyl protecting group instead of the triazolone ring. In industrial procurement, this specific hydrochloride salt is prioritized over free base forms or racemic mixtures because it provides the essential crystalline stability, precise chiral chromatographic retention, and quantitative reliability required to validate the catalytic debenzylation step and ensure compliance with ICH Q3A impurity limits .

Substituting Aprepitant Impurity B Enantiomer HCl with a generic morpholine analog, a racemic mixture, or the free base form fundamentally compromises both analytical method validation and process monitoring. Chiral HPLC methods require the exact stereoisomer to establish definitive retention times; using a diastereomer or racemate results in peak splitting and fails to accurately represent the true process carryover of the (2R,3S,1R) intermediate. Furthermore, procuring the free base rather than the hydrochloride salt introduces handling challenges, as the free base is more susceptible to degradation and less crystalline, leading to weighing inaccuracies and shifting Relative Response Factors (RRF). Only the exact, high-purity HCl salt ensures the <2% Relative Standard Deviation (RSD) required for regulatory-compliant batch release[1].

Stereochemical Specificity for Chiral HPLC Validation

In analytical method validation for Aprepitant API, the exact (2R,3S,1R) configuration of Impurity B Enantiomer HCl is required to achieve a precise retention time match for process carryover tracking. Comparative validation studies demonstrate that substituting with racemic mixtures or diastereomers (such as Impurity A Enantiomer) fails to isolate the target peak, resulting in unacceptable resolution (Rs < 1.0) and peak splitting. The pure enantiomer standard ensures a baseline resolution (Rs > 1.5) against the main API peak and other related substances, enabling a Limit of Quantitation (LOQ) as low as 0.01% [1].

Evidence DimensionChromatographic Resolution (Rs) and LOQ
Target Compound DataRs > 1.5; LOQ = 0.01% (Exact stereoisomer match)
Comparator Or BaselineRacemic/Diastereomeric mixtures (Rs < 1.0, peak splitting)
Quantified Difference>50% improvement in resolution; precise peak identification
ConditionsChiral HPLC/RP-HPLC under ICH Q2(R1) validation protocols

Procuring the exact stereoisomer is mandatory to pass regulatory method validation for specificity and accurately quantify intermediate carryover.

Solid-State Stability and Handling Reliability

The hydrochloride salt form of this impurity (CAS 183901-47-5) offers significant advantages in solid-state stability and handling compared to its free base counterpart. The HCl salt is highly crystalline, maintaining >98% purity over 24 months under standard refrigerated storage (2-8°C). In contrast, the free base is prone to amorphous phase transitions and oxidative degradation, which can skew quantitative weighing and alter the Relative Response Factor (RRF) over time. The enhanced solubility of the HCl salt in standard reverse-phase mobile phases (e.g., Acetonitrile/Water) also ensures rapid, reproducible standard preparation with <2% RSD across replicate injections .

Evidence DimensionPurity Retention and Injection RSD
Target Compound Data>98% purity at 24 months (2-8°C); <2% RSD in assay
Comparator Or BaselineFree base form (prone to degradation, higher assay variability)
Quantified DifferenceExtended shelf-life and <2% RSD vs variable response in free base
ConditionsLong-term reference standard storage and HPLC sample preparation

Buyers reduce the frequency of standard re-qualification and avoid out-of-specification (OOS) investigations by prioritizing the stable HCl salt.

Direct Tracking of Catalytic Debenzylation Efficiency

In the commercial synthesis of Aprepitant, the removal of the N-benzyl protecting group via Pd/C hydrogenation is a critical quality attribute. Procuring Aprepitant Impurity B Enantiomer HCl allows process chemists to directly quantify unreacted starting material from this specific step. Without this exact standard, manufacturers cannot accurately calibrate their detectors to the required ICH Q3A threshold of 0.15% for unknown/unspecified impurities. By using the >95% pure standard, facilities can accurately measure carryover down to 0.01%, enabling precise adjustments to catalyst loading, hydrogen pressure (e.g., 40-45 psi), and reaction time [1].

Evidence DimensionProcess Carryover Quantification Limit
Target Compound DataAccurate quantification down to 0.01% LOQ
Comparator Or BaselineLack of specific standard (defaults to generic 0.15% unknown limit with high error)
Quantified Difference15-fold higher sensitivity in tracking specific debenzylation failure
ConditionsIn-process control (IPC) monitoring of Pd/C hydrogenation step

It provides the exact analytical benchmark needed to optimize the cost-intensive Pd/C hydrogenation step and prevent entire batches from failing release criteria.

Regulatory-Compliant API Release Testing

Used as a primary reference standard in Quality Control (QC) laboratories to quantify process impurities in final Aprepitant batches, ensuring compliance with ICH Q3A/B guidelines for related substances [1].

Analytical Method Validation (AMV)

Essential for establishing specificity, Limit of Detection (LOD), Limit of Quantitation (LOQ), and Relative Response Factors (RRF) during the validation of stability-indicating HPLC methods for Aprepitant [1].

In-Process Control (IPC) for Hydrogenation Optimization

Deployed by process chemistry teams to monitor the efficiency of the Pd/C-catalyzed debenzylation step, allowing for real-time adjustments to catalyst loading and reaction times to minimize intermediate carryover [2].

Degradation and Stress Testing Studies

Utilized in forced degradation studies to map the impurity profile of Aprepitant, helping formulators understand how residual intermediates might interact or degrade under thermal, photolytic, or oxidative stress [1].

Quantity

Milligrams-Grams

Appearance

Solid powder

Explore Compound Types